Phthalide, 3-ethoxy-

Description

The exact mass of the compound Phthalide, 3-ethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phthalide, 3-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalide, 3-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

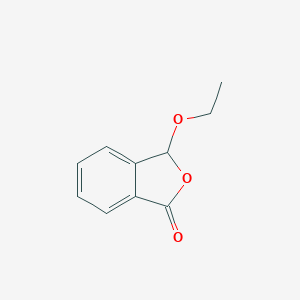

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10-8-6-4-3-5-7(8)9(11)13-10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBNFFOSUGMASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303460 | |

| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-02-5 | |

| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16824-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 132303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalide, 3-ethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalide, 3-ethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-1(3H)-isobenzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxyphthalide from 2-Formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid. The synthesis proceeds through the formation of a cyclic hemiacetal intermediate, which is then converted to the corresponding ethoxy acetal. This document details the underlying chemical principles, a representative experimental protocol, and the expected quantitative data for this transformation.

Core Chemical Principles: Tautomerism and Acetal Formation

The synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid is a fascinating example of ring-chain tautomerism and acid-catalyzed acetal formation. 2-Formylbenzoic acid, which possesses both an aldehyde and a carboxylic acid functional group in ortho positions, exists in equilibrium with its cyclic hemiacetal (or lactol) tautomer, 3-hydroxyphthalide[1]. This intramolecular cyclization is a key step that sets the stage for the subsequent reaction.

The 3-hydroxyphthalide intermediate, being a hemiacetal, is susceptible to reaction with alcohols in the presence of an acid catalyst to form a stable acetal. In this specific synthesis, ethanol is used as the alcohol, leading to the formation of 3-ethoxyphthalide, a cyclic acetal. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Pathway and Mechanism

The overall transformation can be depicted as a two-step process that occurs in situ:

-

Ring-Chain Tautomerization: 2-Formylbenzoic acid undergoes an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the aldehyde's carbonyl carbon to form the cyclic 3-hydroxyphthalide.

-

Acid-Catalyzed Etherification: The 3-hydroxyphthalide is then protonated by an acid catalyst, which converts the hydroxyl group into a good leaving group (water). A molecule of ethanol then acts as a nucleophile, attacking the carbocationic center. Subsequent deprotonation yields the final product, 3-ethoxyphthalide.

Reaction Scheme:

Caption: Overall reaction pathway for the synthesis of 3-ethoxyphthalide.

Detailed Experimental Protocol

Materials:

-

2-Formylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formylbenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).

-

Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the ethanol under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 3-ethoxyphthalide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 3-ethoxyphthalide. These values are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value |

| Reactants | |

| 2-Formylbenzoic acid | 1.0 equivalent |

| Anhydrous Ethanol | 10-20 equivalents (serves as reactant and solvent) |

| Acid Catalyst (H₂SO₄) | 0.05-0.1 equivalents |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C for ethanol) |

| Reaction Time | 4-8 hours |

| Product Information | |

| Product Name | 3-Ethoxyphthalide |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Expected Yield | 70-90% |

| Characterization Data | |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.9 (d, 1H), ~7.6 (m, 2H), ~7.5 (d, 1H), ~6.5 (s, 1H), ~3.8 (q, 2H), ~1.3 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | ~170, ~145, ~134, ~130, ~129, ~125, ~122, ~102, ~65, ~15 |

| IR (KBr, cm⁻¹) | ~1760 (C=O, lactone), ~1100 (C-O, ether) |

Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

Caption: Experimental workflow for the synthesis of 3-ethoxyphthalide.

This technical guide provides a solid foundation for the synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid. Researchers and professionals in drug development can utilize this information to further explore the synthesis and potential applications of this and related phthalide derivatives.

References

Spectroscopic and Synthetic Profile of 3-Ethoxy-2-Benzofuran-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-ethoxy-2-benzofuran-1-one, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and clearly presented data to facilitate its use in further research and application.

Spectroscopic Data

The structural elucidation of 3-ethoxy-2-benzofuran-1-one is supported by a combination of spectroscopic techniques. The key data are summarized below.

Identity and Physicochemical Properties

| Parameter | Value | Reference |

| Chemical Name | 3-Ethoxy-2-benzofuran-1-one | |

| Synonyms | 3-Ethoxyphthalide | [1] |

| CAS Number | 16824-02-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.1846 g/mol | [1] |

Spectroscopic Data Summary

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1760 | C=O (lactone carbonyl) stretching |

| ~1600, ~1480 | C=C aromatic ring stretching |

| ~1250 | C-O-C (ether) stretching |

| ~1050 | C-O (lactone) stretching |

Note: The IR data is based on the typical absorption ranges for the functional groups present in the molecule and is consistent with the data available from the NIST WebBook for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 149 | [M - C₂H₅]⁺ or [M - OCH₂CH₃]⁺ |

| 133 | [M - OC₂H₅]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is predicted based on the structure and supported by general fragmentation rules for similar compounds and data available from the NIST WebBook.[1]

Experimental Protocols

Synthesis of 3-Ethoxy-2-Benzofuran-1-one

A detailed experimental protocol for the synthesis of 3-ethoxy-2-benzofuran-1-one is not explicitly available in the searched literature. However, a plausible synthetic route can be devised based on the preparation of the precursor, 3-chlorophthalide, and subsequent nucleophilic substitution with ethanol.

Step 1: Synthesis of 3-Chlorophthalide

A potential precursor, 3-chlorophthalide, can be synthesized by the hydrolysis of pentachloro-o-xylene. The process involves reacting pentachloro-o-xylene with water in the presence of a Lewis acid catalyst at elevated temperatures. The controlled addition of water is crucial for high yield and purity.

Step 2: Synthesis of 3-Ethoxy-2-Benzofuran-1-one from 3-Chlorophthalide

The conversion of 3-chlorophthalide to 3-ethoxy-2-benzofuran-1-one can be achieved through a nucleophilic substitution reaction with ethanol.

-

Reaction: 3-Chlorophthalide is dissolved in an excess of absolute ethanol, which acts as both the solvent and the nucleophile.

-

Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is added to neutralize the HCl generated during the reaction.

-

Temperature: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude 3-ethoxy-2-benzofuran-1-one can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or in a suitable solvent.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 3-ethoxy-2-benzofuran-1-one.

Caption: Workflow for the synthesis and spectroscopic characterization of 3-ethoxy-2-benzofuran-1-one.

References

An In-depth Technical Guide to 3-Ethoxyphthalide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalides, a class of bicyclic lactones, represent a core structural motif in a variety of natural products and pharmacologically active compounds. Their diverse biological activities, ranging from antifungal and antibacterial to neuroprotective and anticancer, have established them as privileged scaffolds in medicinal chemistry and drug discovery. 3-Ethoxyphthalide, a derivative with an ethoxy group at the 3-position, is a specific member of this class with potential for novel applications. This technical guide provides a comprehensive overview of the known and predicted properties of 3-ethoxyphthalide, a detailed potential synthetic protocol, and a discussion of its prospective utility in research and development.

Physicochemical Properties

Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of 3-ethoxyphthalide. These values were computationally generated and serve as a preliminary guide for handling and characterization.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| CAS Number | Not assigned |

| Appearance | Predicted to be a solid or oil |

| Melting Point | Not available |

| Boiling Point | Estimated to be in the range of 280-320 °C |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, methanol, DMSO, and dichloromethane. Limited solubility in water is expected. |

| LogP | ~1.5 - 2.5 |

| pKa | Not applicable |

Note: These properties are estimations and should be confirmed through experimental analysis.

Chemical Reactivity and Stability

3-Ethoxyphthalide, as a lactone, is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the lactone ring to form the corresponding 2-(1-ethoxy-1-hydroxyethyl)benzoic acid. The ethoxy group at the 3-position is an acetal-like functionality and may be sensitive to strong acids. The compound is expected to be stable under neutral, anhydrous conditions. For storage, it is recommended to keep it in a cool, dry place, away from strong acids and bases.

Proposed Synthesis Protocol

Step 1: Synthesis of 3-Hydroxyphthalide

This step involves the reduction of the aldehyde group of 2-formylbenzoic acid to a hydroxyl group, which then undergoes spontaneous cyclization to form the lactone, 3-hydroxyphthalide.

-

Materials:

-

2-Formylbenzoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-formylbenzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic and will be accompanied by gas evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 3-hydroxyphthalide, which can be purified by recrystallization or column chromatography.

-

Step 2: Ethoxylation of 3-Hydroxyphthalide to form 3-Ethoxyphthalide

This step involves the conversion of the hydroxyl group of 3-hydroxyphthalide to an ethoxy group under acidic conditions.

-

Materials:

-

3-Hydroxyphthalide

-

Anhydrous ethanol

-

A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3-hydroxyphthalide in anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxyphthalide.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Spectroscopic Analysis (Predicted)

The structural confirmation of the synthesized 3-ethoxyphthalide would rely on standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (in CDCl₃):

-

A triplet at ~1.2 ppm (3H) corresponding to the methyl protons of the ethoxy group.

-

A quartet at ~3.6 ppm (2H) corresponding to the methylene protons of the ethoxy group.

-

A singlet or a multiplet at ~5.5-6.0 ppm (1H) for the proton at the 3-position.

-

A series of multiplets in the aromatic region (~7.4-7.9 ppm, 4H).

-

-

¹³C NMR (in CDCl₃):

-

A signal at ~15 ppm for the methyl carbon of the ethoxy group.

-

A signal at ~65 ppm for the methylene carbon of the ethoxy group.

-

A signal at ~100-105 ppm for the carbon at the 3-position.

-

Signals in the range of ~120-140 ppm for the aromatic carbons.

-

A signal at ~170 ppm for the carbonyl carbon of the lactone.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1760-1780 cm⁻¹ characteristic of a γ-lactone carbonyl group.

-

C-O stretching vibrations in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) at m/z = 178.

-

Characteristic fragmentation patterns involving the loss of the ethoxy group or the entire side chain.

-

Potential Biological Activities and Applications

While no specific biological activities have been reported for 3-ethoxyphthalide, the broader class of phthalides exhibits a wide range of pharmacological effects. This suggests that 3-ethoxyphthalide could be a valuable compound for screening in various biological assays.

-

Neuroprotective Effects: Several phthalides isolated from celery and other plants have shown neuroprotective properties, suggesting potential applications in neurodegenerative disease research.

-

Antimicrobial Activity: Phthalides have been reported to possess antifungal and antibacterial activities, making them of interest in the development of new anti-infective agents.

-

Anticancer Potential: Some natural and synthetic phthalides have demonstrated cytotoxic effects against various cancer cell lines.

The introduction of an ethoxy group at the 3-position can influence the lipophilicity and metabolic stability of the phthalide core, potentially leading to altered pharmacokinetic and pharmacodynamic properties. Therefore, 3-ethoxyphthalide represents an interesting candidate for further investigation in drug discovery programs.

Safety and Handling

As with any chemical compound, 3-ethoxyphthalide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. A detailed safety data sheet (SDS) should be consulted before handling the compound, although one may not be readily available for this specific molecule.

Conclusion

3-Ethoxyphthalide is a phthalide derivative with potential for applications in medicinal chemistry and materials science. While experimental data on this specific compound is scarce, this guide provides a foundation based on predicted properties and established synthetic methodologies for related structures. The detailed synthetic protocol and predicted spectral data offer a starting point for its preparation and characterization. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological properties of 3-ethoxyphthalide and to explore its potential as a novel scaffold in drug discovery and other scientific disciplines.

Mandatory Visualizations

Experimental Workflow for the Synthesis of 3-Ethoxyphthalide

Caption: A two-step workflow for the proposed synthesis of 3-ethoxyphthalide.

Logical Relationship of Phthalide Derivatives and Potential Activities

Caption: Relationship between the phthalide core, its derivatives, and potential biological activities.

The Formation of 3-Ethoxyphthalide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of formation, experimental protocols, and quantitative data for the synthesis of 3-ethoxyphthalide. The information presented is intended to provide a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

3-Ethoxyphthalide is a lactone derivative of phthalic acid, characterized by an ethoxy group at the 3-position of the isobenzofuranone ring system. Phthalides are a class of compounds that have garnered significant interest due to their presence in various natural products and their potential as synthetic intermediates in medicinal chemistry. Understanding the mechanism of formation of substituted phthalides like 3-ethoxyphthalide is crucial for the development of efficient synthetic strategies and the exploration of their chemical properties.

Mechanism of Formation

The formation of 3-ethoxyphthalide from phthalic anhydride and ethanol is not a simple esterification but rather a reductive process. The most plausible pathway involves the in-situ reduction of phthalic anhydride to phthalide, which then undergoes further reaction in the presence of ethanol. The key steps are outlined below:

Step 1: Reduction of Phthalic Anhydride to Phthalide

The initial and critical step is the reduction of one of the carbonyl groups of phthalic anhydride to a methylene group, forming the phthalide core. This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄). The reaction proceeds via nucleophilic attack of the hydride ion on one of the carbonyl carbons.

Step 2: Formation of the Hemiacetal Intermediate

While a direct synthesis of 3-ethoxyphthalide from phthalic anhydride in a single step is not extensively documented, a plausible mechanism involves the formation of a hemiacetal intermediate. In an acidic or basic environment, the phthalide can exist in equilibrium with its open-chain aldehyde-acid form, o-phthalaldehydic acid. In the presence of ethanol, this aldehyde can form a hemiacetal.

Step 3: Formation of 3-Ethoxyphthalide

The hemiacetal can then undergo intramolecular cyclization to form the stable 3-ethoxyphthalide. Alternatively, if the reduction is carried out in ethanol, it is possible that the intermediate formed after the initial hydride attack on the anhydride can be trapped by ethanol before the second carbonyl is fully reduced, leading to the formation of the 3-ethoxyphthalide.

A proposed mechanism for the formation of 3-ethoxyphthalide is the reductive alkoxylation of phthalic anhydride. In this process, the reduction and the introduction of the ethoxy group occur in a concerted or sequential manner within the same reaction pot.

Reaction Pathway Diagram

The following diagram illustrates the proposed reaction pathway for the formation of 3-ethoxyphthalide from phthalic anhydride.

Caption: Proposed reaction pathway for the formation of 3-ethoxyphthalide.

Experimental Protocols

4.1. General Protocol for the Reduction of Phthalic Anhydride to Phthalide

This protocol, adapted from the work of McAlees, McCrindle, and Sneddon, describes the reduction of phthalic anhydrides to phthalides using sodium borohydride.[1]

Materials:

-

Substituted Phthalic Anhydride (1.0 g)

-

Sodium Borohydride (equimolar amount)

-

Dry Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid

-

Ether

-

Aqueous Sodium Hydrogen Carbonate

Procedure:

-

A solution of the phthalic anhydride (1.0 g) in dry THF is prepared. For anhydrides with poor solubility, a suspension may be used.

-

The anhydride solution/suspension is added dropwise over 5-10 minutes to a stirred, ice-cold suspension of an equimolar amount of sodium borohydride in the same solvent.

-

The resulting mixture is stirred for a further 2 hours at 20 °C.

-

The reaction is worked up by careful acidification with dilute hydrochloric acid.

-

The product is extracted into ether.

-

The ether extract is washed with aqueous sodium hydrogen carbonate, dried over a suitable drying agent (e.g., anhydrous MgSO₄), and the solvent is evaporated to yield the crude phthalide.

Note: To adapt this for the synthesis of 3-ethoxyphthalide, ethanol could be used as the solvent or co-solvent, and the reaction conditions would need to be optimized.

Quantitative Data

Quantitative data for the direct synthesis of 3-ethoxyphthalide is scarce in the literature. However, data from the reduction of various substituted phthalic anhydrides to their corresponding phthalides using sodium borohydride can provide an indication of the expected yields for the phthalide core formation.

| Starting Anhydride | Product Phthalide(s) | Total Yield (%) | Isomer Distribution |

| 3-Methylphthalic Anhydride | 4-Methylphthalide & 7-Methylphthalide | 85 | 4-Me: 60%, 7-Me: 40% |

| 3-Nitrophthalic Anhydride | 4-Nitrophthalide & 7-Nitrophthalide | 70 | 4-NO₂: >95%, 7-NO₂: <5% |

| 4-Methylphthalic Anhydride | 5-Methylphthalide & 6-Methylphthalide | 88 | 5-Me: 50%, 6-Me: 50% |

| 4-Methoxyphthalic Anhydride | 5-Methoxyphthalide & 6-Methoxyphthalide | 90 | 5-MeO: 75%, 6-MeO: 25% |

Data adapted from McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, 2030-2037.[1]

Logical Relationship Diagram

The following diagram illustrates the logical steps and considerations for the synthesis and characterization of 3-ethoxyphthalide.

Caption: Workflow for the synthesis and analysis of 3-ethoxyphthalide.

Conclusion

The formation of 3-ethoxyphthalide from phthalic anhydride is a multi-step process initiated by the reduction of the anhydride. While a definitive, optimized one-pot synthesis is not yet established in the literature, the principles of phthalide formation via reduction provide a strong foundation for developing such a protocol. Further research is warranted to elucidate the precise mechanism of ethoxy group incorporation and to optimize the reaction conditions for high-yield synthesis. The information and protocols provided in this guide serve as a valuable starting point for researchers interested in the synthesis and application of 3-ethoxyphthalide and related compounds.

References

Stability of 3-Ethoxyphthalide Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of 3-ethoxyphthalide under acidic conditions. As a lactone, 3-ethoxyphthalide is susceptible to acid-catalyzed hydrolysis, a critical consideration in drug development, formulation, and manufacturing. This document outlines the fundamental degradation pathways, offers detailed experimental protocols for stability assessment, and presents a framework for the quantitative analysis of degradation kinetics. The information herein is intended to guide researchers in designing robust stability studies and developing stable formulations of drug candidates containing the phthalide moiety.

Introduction

3-Ethoxyphthalide belongs to the phthalide class of compounds, which are characterized by a fused γ-lactone and benzene ring system. This structural motif is present in numerous natural products and synthetic molecules with diverse biological activities. The stability of the lactone ring is a crucial determinant of the overall chemical integrity, shelf-life, and bioavailability of any pharmaceutical agent containing this functional group. Under acidic conditions, the ester linkage within the lactone ring is prone to hydrolysis, leading to ring-opening and the formation of degradation products. Understanding the kinetics and mechanism of this degradation is paramount for ensuring product quality, safety, and efficacy.

Core Concepts: Acid-Catalyzed Hydrolysis of 3-Ethoxyphthalide

The primary degradation pathway for 3-ethoxyphthalide in an acidic environment is the hydrolysis of the cyclic ester (lactone) bond. This reaction is catalyzed by the presence of hydronium ions (H₃O⁺).

Reaction Mechanism

The acid-catalyzed hydrolysis of lactones, including 3-ethoxyphthalide, can proceed through two primary mechanisms, analogous to those for acyclic esters: the AAC2 and AAC1 mechanisms.

-

AAC2 Mechanism (Bimolecular Acyl-Oxygen Cleavage): This is the more common pathway for the hydrolysis of γ-lactones under mildly acidic conditions.

-

Protonation: The carbonyl oxygen of the lactone is protonated by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a better leaving group (ethanol).

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the ethoxy group and subsequent ring opening.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final ring-opened product, 2-(1-ethoxy-1-hydroxy-methyl)benzoic acid, which can further rearrange.

-

-

AAC1 Mechanism (Unimolecular Acyl-Oxygen Cleavage): This mechanism becomes more significant under strongly acidic conditions and for sterically hindered lactones. It involves the formation of a resonance-stabilized acylium ion intermediate. However, for a γ-lactone like 3-ethoxyphthalide, the AAC2 pathway is generally considered to be the predominant mechanism.

Expected Degradation Products

The initial product of the acid-catalyzed hydrolysis of 3-ethoxyphthalide is expected to be 2-carboxybenzaldehyde and ethanol . The hemiacetal intermediate formed upon ring-opening is unstable and will likely eliminate ethanol to form the aldehyde. Under forcing conditions, the aldehyde group of 2-carboxybenzaldehyde could be susceptible to further oxidation to a carboxylic acid, yielding phthalic acid , especially if oxidizing agents are present or if the reaction is conducted in the presence of air at elevated temperatures.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics (e.g., rate constants, half-life) of 3-ethoxyphthalide under various acidic conditions. To obtain this critical information, forced degradation studies must be performed. The following table provides a template for summarizing such data once generated.

| Parameter | 0.1 M HCl | 0.5 M HCl | 1 M HCl | 0.1 M H₂SO₄ |

| Temperature (°C) | e.g., 40, 60, 80 | e.g., 40, 60, 80 | e.g., 40, 60, 80 | e.g., 40, 60, 80 |

| Time Points (hours) | e.g., 0, 2, 4, 8, 12, 24 | e.g., 0, 1, 2, 4, 6, 8 | e.g., 0, 0.5, 1, 2, 4, 6 | e.g., 0, 2, 4, 8, 12, 24 |

| Degradation (%) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| k (rate constant) (s⁻¹) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| t₁/₂ (half-life) (hours) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Major Degradants Identified | e.g., 2-carboxybenzaldehyde | e.g., 2-carboxybenzaldehyde | e.g., 2-carboxybenzaldehyde, Phthalic acid | e.g., 2-carboxybenzaldehyde |

Experimental Protocols

The following protocols are based on established guidelines for forced degradation studies (ICH Q1A(R2)) and can be adapted for the specific investigation of 3-ethoxyphthalide stability.[1]

Protocol for Forced Degradation under Acidic Conditions

Objective: To determine the degradation profile of 3-ethoxyphthalide under acidic stress and to identify the resulting degradation products.

Materials:

-

3-Ethoxyphthalide (of known purity)

-

Hydrochloric acid (HCl), analytical grade (e.g., 0.1 M, 1 M)

-

Sulfuric acid (H₂SO₄), analytical grade (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

High-purity water (Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Heating block or water bath with temperature control

-

HPLC system with UV or PDA detector

-

LC-MS system for degradation product identification

Procedure:

-

Sample Preparation: Prepare a stock solution of 3-ethoxyphthalide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

For each acidic condition (e.g., 0.1 M HCl, 1 M HCl), transfer a known volume of the 3-ethoxyphthalide stock solution into a series of reaction vials.

-

Add the acidic solution to achieve the desired final concentration of the drug (e.g., 100 µg/mL).

-

Prepare a control sample with the drug in high-purity water.

-

Prepare blank solutions containing only the acidic media.

-

-

Incubation:

-

Sample Quenching:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method (see Protocol 5.2).

-

Monitor the decrease in the peak area of 3-ethoxyphthalide and the appearance of any degradation product peaks.

-

Characterize the degradation products using LC-MS by comparing their mass spectra and fragmentation patterns with the parent drug.

-

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-ethoxyphthalide from its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (to be optimized):

-

Column: A C18 column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.

-

Mobile Phase A: 0.1% Formic acid or phosphoric acid in water (to maintain an acidic pH and improve peak shape).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program (Example):

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., determined by UV scan, a starting point could be 230 nm and 275 nm).

-

Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze stressed samples to demonstrate that the method can resolve the main peak from all degradation products. Peak purity analysis should be performed using a PDA detector.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A_AC_2 mechanism for the acid-catalyzed hydrolysis of 3-ethoxyphthalide.

Caption: Workflow for the forced degradation study of 3-ethoxyphthalide under acidic conditions.

Conclusion

The stability of 3-ethoxyphthalide under acidic conditions is a critical attribute that must be thoroughly investigated during pharmaceutical development. The primary degradation pathway is acid-catalyzed hydrolysis of the lactone ring, leading to the formation of 2-carboxybenzaldehyde and ethanol as the initial major degradation products. This technical guide provides a robust framework for investigating this stability, including detailed experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method. The generation of specific quantitative data through these studies is essential for formulation optimization, establishing appropriate storage conditions, and ensuring the overall quality and safety of any drug product containing 3-ethoxyphthalide.

References

Technical Guide: 3-Ethoxyphthalide (CAS: 16824-02-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyphthalide, identified by the CAS number 16824-02-5, is a chemical intermediate with significance in the synthesis of various 3-substituted phthalides.[1][2] Phthalides, as a class of compounds, are recognized for their presence in a variety of biologically active natural products and pharmaceuticals. This guide provides a comprehensive overview of 3-ethoxyphthalide, including its chemical identity, synthesis, and its role as a precursor in organic synthesis. While the biological activities of many 3-substituted phthalides are well-documented, 3-ethoxyphthalide is primarily recognized for its utility as a stable and reactive intermediate in the elaboration of the phthalide core structure.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties for 3-ethoxyphthalide is provided in the table below.

| Property | Value | Reference |

| CAS Number | 16824-02-5 | [1][2] |

| IUPAC Name | 3-ethoxy-1(3H)-isobenzofuranone | [1][2] |

| Synonyms | 3-Ethoxyphthalide | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like ethanol |

Synthesis of 3-Ethoxyphthalide

3-Ethoxyphthalide can be synthesized from 3-hydroxyphthalide, which in turn is prepared from the hydrolysis of 3-bromophthalide.

Experimental Protocol: Synthesis of 3-Hydroxyphthalide from 3-Bromophthalide

This procedure is adapted from a method for the synthesis of 3-arylphthalides which involves the formation of 3-hydroxyphthalide as an intermediate.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophthalide (1 equivalent) in distilled water.

-

Hydrolysis: Add potassium hydroxide (85%, 1.3 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and stir for 2 hours.

-

Work-up: Cool the reaction to room temperature and neutralize with potassium bisulfate (KHSO₄).

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 3-hydroxyphthalide.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 3-hydroxyphthalide.

Experimental Protocol: Synthesis of 3-Ethoxyphthalide from 3-Hydroxyphthalide

This is a proposed protocol based on the known reactivity of 3-hydroxyphthalides with alcohols under acidic conditions.

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphthalide (1 equivalent) in an excess of absolute ethanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the disappearance of the starting material.

-

Neutralization: Upon completion, neutralize the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain crude 3-ethoxyphthalide.

-

Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

The NIST Chemistry WebBook provides the infrared (IR) spectrum for 3-ethoxyphthalide, which is a key piece of data for its characterization.[1]

Infrared (IR) Spectrum: The spectrum displays characteristic C-O stretching frequencies for the ether and lactone functional groups.

Utility in Organic Synthesis

3-Ethoxyphthalide serves as a valuable and stable intermediate for the synthesis of other 3-substituted phthalides. Its ethoxy group can act as a leaving group in the presence of a suitable nucleophile, allowing for the introduction of various substituents at the 3-position of the phthalide core.

Experimental Protocol: Condensation of 3-Ethoxyphthalide with Diethyl Malonate

This reaction is a key step in a multi-step synthesis of 3-substituted phthalides.

-

Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate dropwise to the stirred solution at room temperature to form the corresponding carbanion.

-

Nucleophilic Substitution: Add a solution of 3-ethoxyphthalide in absolute ethanol dropwise to the carbanion solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting product by column chromatography on silica gel.

Biological Activity

The current body of scientific literature does not contain specific studies on the biological activity or pharmacological properties of 3-ethoxyphthalide itself. Its primary role appears to be that of a synthetic intermediate. However, the broader class of 3-substituted phthalides, which can be synthesized from 3-ethoxyphthalide, exhibits a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.

Visualizations

Synthesis and Reactivity of 3-Ethoxyphthalide

Caption: Synthetic pathway to 3-ethoxyphthalide and its subsequent use.

Logical Workflow for Utilizing 3-Ethoxyphthalide

Caption: Workflow from precursor to potential drug discovery.

References

Key Reactive Sites on the 3-Ethoxyphthalide Molecule: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxyphthalide, a derivative of the phthalide scaffold, presents a molecule of significant interest in synthetic and medicinal chemistry. Understanding its key reactive sites is crucial for its application in the synthesis of novel compounds and for predicting its metabolic fate. This technical guide provides a comprehensive overview of the principal reactive centers within the 3-ethoxyphthalide molecule, detailing its susceptibility to nucleophilic attack, reduction, and reactions with organometallic reagents. While specific quantitative kinetic and yield data for 3-ethoxyphthalide are not extensively available in the current literature, this guide synthesizes information from the broader class of 3-substituted phthalides and lactones to provide a robust predictive framework for its chemical behavior.

Introduction

Phthalides, characterized by a bicyclic structure containing a γ-lactone fused to a benzene ring, are a class of compounds found in various natural products and pharmaceuticals.[1][2] Their derivatives are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[3][4] 3-Ethoxyphthalide, with an ethoxy group at the 3-position of the lactone ring, possesses distinct reactive sites that govern its chemical transformations. This guide will delve into the core reactive sites of this molecule, providing a theoretical and practical framework for researchers.

Primary Reactive Sites

The primary reactive sites of 3-ethoxyphthalide can be identified as:

-

The Electrophilic Carbonyl Carbon (C1): This is the most significant reactive site. The carbon atom of the carbonyl group is electron-deficient due to the polarization of the C=O double bond and the electron-withdrawing effect of the adjacent endocyclic oxygen atom. This makes it highly susceptible to attack by nucleophiles.

-

The Acetal-like C3 Carbon: The carbon atom bonded to both the endocyclic oxygen and the exocyclic ethoxy group exhibits acetal-like character. This position is prone to substitution reactions.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused lactone ring.

Key Reactions and Methodologies

Nucleophilic Acyl Substitution at the Carbonyl Carbon

The carbonyl carbon is the primary target for nucleophiles, leading to ring-opening reactions through a nucleophilic acyl substitution mechanism.

Under acidic or basic conditions, the lactone ring of 3-ethoxyphthalide is expected to undergo hydrolysis to yield 2-(1-ethoxy-1-hydroxy-methyl)benzoic acid, which would likely exist in equilibrium with its open-chain and cyclized forms.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond, leading to the formation of a carboxylate and an alcohol upon acidification.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Table 1: Predicted Reactivity for Hydrolysis of 3-Ethoxyphthalide

| Reaction Type | Reagents | Predicted Product | Notes |

| Basic Hydrolysis | NaOH, H₂O then H₃O⁺ | 2-(carboxy)benzaldehyde | The initial product would be the sodium salt of 2-(1-ethoxy-1-hydroxy-methyl)benzoic acid, which upon acidification would likely yield the more stable 2-formylbenzoic acid. |

| Acidic Hydrolysis | H₃O⁺, heat | 2-(carboxy)benzaldehyde | The reaction is typically reversible and driven to completion by using an excess of water. |

Experimental Protocol: General Procedure for Base-Catalyzed Hydrolysis of a Lactone

-

Dissolve the lactone (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and acidify with a dilute solution of hydrochloric acid until the pH is acidic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Reduction of the Carbonyl Group

The carbonyl group of 3-ethoxyphthalide can be reduced by hydride-donating reagents. The outcome of the reaction depends on the strength of the reducing agent.

-

Reduction with Strong Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): Strong reducing agents like LiAlH₄ are expected to reduce the ester functionality of the lactone to a diol. The reaction proceeds via nucleophilic acyl substitution followed by a second hydride attack on the intermediate aldehyde.

-

Reduction with Milder Hydride Reagents (e.g., Sodium Borohydride - NaBH₄): Milder reagents like NaBH₄ are generally less reactive towards esters and may require harsher conditions or may not be effective in reducing the lactone. However, some substituted borohydrides or reaction conditions can lead to the reduction of lactones to lactols (hemiacetals).[5]

Table 2: Predicted Products of 3-Ethoxyphthalide Reduction

| Reagent | Predicted Product | Notes |

| LiAlH₄, then H₃O⁺ | 2-(hydroxymethyl)phenyl)(ethoxy)methanol | A strong reducing agent that will open the lactone ring. |

| NaBH₄ | No reaction or slow reaction | NaBH₄ is generally not strong enough to reduce lactones under standard conditions. |

| Diisobutylaluminium hydride (DIBAL-H) | 3-ethoxyisobenzofuran-1(3H)-ol (lactol) | DIBAL-H is known to partially reduce esters and lactones to aldehydes and lactols, respectively, at low temperatures. |

Experimental Protocol: General Procedure for the Reduction of a Lactone with LiAlH₄

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the lactone (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by column chromatography.

Reaction with Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles and strong bases. They are expected to react with the carbonyl group of 3-ethoxyphthalide in a manner similar to their reaction with esters, leading to a double addition and ring-opening.

The initial nucleophilic attack of the Grignard reagent on the carbonyl carbon would lead to a tetrahedral intermediate. The collapse of this intermediate would result in the expulsion of the endocyclic oxygen, leading to a ketone intermediate. A second equivalent of the Grignard reagent would then attack the newly formed ketone, yielding a tertiary alcohol after acidic workup.

Table 3: Predicted Outcome of the Grignard Reaction with 3-Ethoxyphthalide

| Reagent | Predicted Product (after acidic workup) | Notes |

| 2 eq. Phenylmagnesium bromide (PhMgBr), then H₃O⁺ | (2-(1-hydroxy-1,1-diphenylmethyl)phenyl)(ethoxy)methanol | The reaction involves a double addition of the Grignard reagent. |

| 2 eq. Methylmagnesium iodide (MeMgI), then H₃O⁺ | 2-(2-(ethoxy(hydroxy)methyl)phenyl)propan-2-ol | A diol is formed with two identical substituents from the Grignard reagent. |

Experimental Protocol: General Procedure for the Reaction of a Lactone with a Grignard Reagent

-

Prepare the Grignard reagent in situ or use a commercially available solution.

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, place the lactone (1 equivalent) dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Cool the lactone solution in an ice bath.

-

Slowly add the Grignard reagent (at least 2 equivalents) from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture again in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by column chromatography.[6][7][8]

Visualization of Reaction Pathways

Nucleophilic Acyl Substitution (Hydrolysis)

Caption: Base- or acid-catalyzed hydrolysis of 3-ethoxyphthalide.

Reduction with LiAlH₄

Caption: Reduction of 3-ethoxyphthalide with LiAlH₄.

Reaction with a Grignard Reagent

Caption: Reaction of 3-ethoxyphthalide with a Grignard reagent.

Involvement in Signaling Pathways

While many phthalide derivatives have been investigated for their biological activities and have been shown to interact with various signaling pathways, such as the Nrf2 and TLR4 pathways, there is currently no specific information in the scientific literature detailing the involvement of 3-ethoxyphthalide in any particular signaling pathway.[1] The biological activity of phthalides is often attributed to their ability to modulate oxidative stress and inflammation.[3] Further research is required to elucidate the potential biological targets and mechanisms of action of 3-ethoxyphthalide.

Conclusion

The 3-ethoxyphthalide molecule possesses several key reactive sites, with the carbonyl carbon of the lactone ring being the most prominent. This site is highly susceptible to nucleophilic attack, leading to ring-opening reactions such as hydrolysis and reactions with Grignard reagents, and can be reduced by strong hydride agents. The C3 position offers a site for substitution, and the aromatic ring can undergo electrophilic substitution. Although specific quantitative data for 3-ethoxyphthalide is limited, the general reactivity patterns of lactones and 3-substituted phthalides provide a strong foundation for predicting its chemical behavior. This guide serves as a valuable resource for researchers aiming to utilize 3-ethoxyphthalide in the synthesis of novel compounds and for those interested in its potential biological applications. Further experimental investigation is warranted to fully characterize the reactivity and biological profile of this intriguing molecule.

References

- 1. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

A Technical Guide to Potential Derivatives of 3-Ethoxyphthalide for Further Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-ethoxyphthalide and its derivatives as a promising scaffold for developing novel therapeutic agents. Phthalides, a class of natural compounds, and their synthetic analogs have demonstrated a wide range of biological activities, including neuroprotective and anti-inflammatory effects.[1][2] This guide focuses on potential derivatives, detailing their synthesis, biological evaluation, and the underlying mechanisms of action, offering a roadmap for future research and development.

Introduction to the Phthalide Scaffold

Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds characterized by a benzene ring fused to a γ-lactone ring.[1][2] This core structure is present in over 180 naturally occurring derivatives and serves as a valuable starting point for synthetic chemistry.[1] Derivatives substituted at the C-3 position are of particular interest due to their extensive range of biological properties, including anti-platelet, anti-thrombotic, and neuroprotective actions.[2] 3-Ethoxyphthalide itself is a key intermediate, readily synthesized from phthalide, and can be used to generate a variety of 3-substituted derivatives through reactions like condensation with carbanions.[1][2] The versatility and established bioactivity of this scaffold make it a compelling target for drug discovery programs, particularly in the areas of neuroinflammation and neurodegeneration.

Promising Derivatives for Investigation

Research indicates that modifying the 3-position of the phthalide ring can yield compounds with potent biological activities. The following sections explore derivatives with significant potential in two key therapeutic areas: anti-inflammatory and neuroprotective applications.

Anti-Inflammatory Derivatives

Inflammation is a key pathological process in numerous diseases. Phthalide derivatives have shown significant promise as anti-inflammatory agents.[3] A notable synthetic strategy involves the dehydrative coupling of 3-hydroxyphthalide with various arene rings to produce 3-arylphthalides.[4][5]

Key Molecular Targets and Rationale:

-

Inhibition of Nitric Oxide (NO): Overproduction of NO is a hallmark of inflammation. Derivatives that can inhibit lipopolysaccharide (LPS)-induced NO production in immune cells like macrophages and microglia are considered promising.[4]

-

Modulation of Pro-inflammatory Cytokines: Compounds that reduce the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) can directly mitigate the inflammatory response.[4][6]

-

Targeting Key Signaling Pathways: The NF-κB and MAPK signaling pathways are central to the inflammatory process. Derivatives that can block these pathways are highly sought after.[3] Concurrently, activation of the Nrf2/HO-1 antioxidant pathway can provide a complementary anti-inflammatory effect.[3]

Table 1: Anti-Inflammatory Activity of Novel Phthalide Derivatives

| Compound ID | Structure | Assay | IC50 (µM) / % Inhibition | Reference |

|---|---|---|---|---|

| 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | LPS-induced NO production | 0.76 µM | [3] |

| 5a | 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO production (Bv.2 cells) | >80% inhibition at 10 µM | [4] |

| 5a | 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO production (RAW 264.7 cells) | ~60% inhibition at 10 µM | [4] |

| 5a | 3-(2,4-dihydroxyphenyl)phthalide | IL-1β expression (RAW 264.7 cells) | Significant reduction at 10 µM | [4] |

| 5a | 3-(2,4-dihydroxyphenyl)phthalide | IL-6 expression (RAW 246.7 cells) | Significant reduction at 10 µM |[4] |

Neuroprotective Derivatives

3-n-Butylphthalide (NBP), a derivative isolated from celery seeds, is clinically approved in China for the treatment of ischemic stroke and exhibits multi-target neuroprotective effects.[7][8][9] This validates the phthalide scaffold as a promising starting point for novel neuroprotective agents.

Key Molecular Targets and Rationale:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in ischemic stroke and neurodegenerative diseases. Derivatives that can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) are beneficial.[9][10]

-

Mitochondrial Protection: Mitochondrial dysfunction is a critical event in neuronal cell death. Compounds that can preserve mitochondrial membrane potential and the function of the mitochondrial respiratory chain complexes can prevent apoptosis.[9][10]

-

Anti-Apoptotic Effects: Inhibition of apoptotic pathways, for instance by reducing the activity of executioner enzymes like caspase-3, is a direct mechanism of neuroprotection.[7][10]

-

Activation of Protective Pathways: Like in inflammation, the Nrf2/HO-1 pathway is a key target. Its activation can protect neurons from oxidative damage.[10]

Experimental Protocols

General Synthesis of 3-Arylphthalide Derivatives

A common and efficient method for synthesizing 3-arylphthalides is the dehydrative coupling reaction between 3-hydroxyphthalide and functionalized arene rings.[4][11]

Protocol:

-

Preparation of 3-Hydroxyphthalide: This starting material can be synthesized from phthalic anhydride via reduction.

-

Dehydrative Coupling Reaction:

-

Dissolve 3-hydroxyphthalide (1 equivalent) and the desired arene derivative (1-1.5 equivalents) in a suitable solvent (e.g., dioxane/water mixture).[11]

-

Add an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11]

-

Heat the reaction mixture under reflux for several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product using an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-arylphthalide.[4]

In Vitro Anti-Inflammatory Activity Assay (NO Production)

This protocol measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with LPS.[4]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells or Bv.2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test phthalide derivatives for 1-2 hours.

-

Stimulation: Add LPS (e.g., 200 ng/mL) to all wells except the negative control.[11]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Measurement of Nitrite:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control group. Determine the IC₅₀ value if applicable. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.[4]

In Vitro Neuroprotection Assay (OGD Model)

This protocol uses an oxygen-glucose deprivation (OGD) model in a neuronal cell line to simulate ischemic conditions and evaluate the neuroprotective effects of test compounds.[9][10]

Protocol:

-

Cell Culture: Culture PC12 or SH-SY5Y neuronal cells in an appropriate medium.

-

Pre-treatment: Pre-treat the cells with test phthalide derivatives for 24 hours.[10]

-

OGD Induction:

-

Wash the cells with glucose-free medium.

-

Place the cells in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 8 hours) to induce OGD.[10]

-

-

Reperfusion: After OGD, replace the medium with a normal glucose-containing medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

-

Assessment of Neuroprotection:

-

Cell Viability: Use the MTT assay to quantify cell survival.

-

Apoptosis: Measure caspase-3 activity using a colorimetric or fluorometric assay kit.

-

Oxidative Stress: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Mitochondrial Health: Measure the mitochondrial membrane potential (ΔΨm) using a dye such as JC-1 or TMRM.

-

-

Data Analysis: Compare the outcomes in compound-treated cells to the OGD-only control to determine the degree of neuroprotection.

Key Signaling Pathways for Drug Targeting

Understanding the molecular pathways modulated by phthalide derivatives is crucial for rational drug design and development.

NF-κB and MAPK Signaling in Inflammation

In response to inflammatory stimuli like LPS, the NF-κB and MAPK pathways are activated, leading to the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces NO).[3] Potent phthalide derivatives can inhibit the phosphorylation of key proteins in these cascades, thereby blocking the nuclear translocation of NF-κB and preventing the expression of these inflammatory mediators.[3]

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Under stress conditions, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). Some phthalide derivatives have been shown to activate this protective pathway, which contributes to both their anti-inflammatory and neuroprotective effects.[3][10]

Conclusion and Future Directions

The 3-ethoxyphthalide core represents a versatile and promising scaffold for the development of novel therapeutics. The evidence strongly suggests that derivatives, particularly 3-arylphthalides, possess significant anti-inflammatory and neuroprotective properties. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of derivatives to establish clear SAR and optimize potency and selectivity.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Advancing the most promising compounds from in vitro assays to relevant in vivo animal models of inflammatory diseases and neurological disorders.[3]

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways to aid in the development of next-generation compounds.

By leveraging the methodologies and insights presented in this guide, researchers can effectively explore the therapeutic potential of 3-ethoxyphthalide derivatives and contribute to the discovery of new medicines for challenging diseases.

References

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedgrid.com [biomedgrid.com]

- 7. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. 3- n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of 3-ethoxyphthalide in a laboratory setting

Application Notes and Protocols for the Synthesis of 3-Ethoxyphthalide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 3-ethoxyphthalide, a valuable intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical literature, offering two distinct and effective methods for its preparation starting from 2-formylbenzoic acid.

Overview of Synthetic Strategies

The synthesis of 3-ethoxyphthalide from 2-formylbenzoic acid can be efficiently achieved through two primary routes:

-

Method A: Acid-Catalyzed Fischer Esterification and Cyclization: This is a straightforward, one-pot reaction involving the acid-catalyzed esterification of the carboxylic acid group of 2-formylbenzoic acid with ethanol, followed by an intramolecular cyclization (hemiacetal formation) to yield the final product. A common catalyst for this reaction is p-toluenesulfonic acid monohydrate.

-

Method B: Catalytic Hydrogenation: This method involves the reductive cyclization of 2-formylbenzoic acid in the presence of ethanol. A ruthenium-based catalyst is typically employed under a hydrogen atmosphere. This approach represents a greener chemistry alternative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis protocols.

| Parameter | Method A: Acid-Catalyzed | Method B: Catalytic Hydrogenation |

| Starting Material | 2-Formylbenzoic Acid | 2-Formylbenzoic Acid |

| Reagents | Ethanol, p-Toluenesulfonic Acid Monohydrate | Ethanol, Ruthenium Catalyst, Hydrogen Gas |

| Reaction Time | 4 hours | Not specified |